N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide
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Overview
Description
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide: is a complex organic compound featuring multiple heterocyclic structures, including thiadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, starting with the formation of the thiadiazole and triazole rings. One common approach is the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: : On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of catalysts and controlled reaction conditions to ensure the formation of the desired product with minimal by-products. Purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry: : In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : In biological research, this compound has been studied for its potential biological activities, including antimicrobial and antitumor properties. It has shown promise in inhibiting the growth of certain cancer cells.
Medicine: : The compound's potential medicinal applications include its use as a therapeutic agent for various diseases. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: : In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds: : Other compounds with similar structures include N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide and N-mesityl-2-((5-((1-naphthylmethyl)thio)-1,3,4-thiadiazol-2-yl)thio)acetamide .
Uniqueness: : What sets N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide apart is its specific combination of functional groups and heterocyclic structures, which contribute to its unique chemical and biological properties.
Biological Activity
N-(5-mesityl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C16H20N4OS2. The compound features a thiadiazole ring and a triazole moiety, which are known for their pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C16H20N4OS2 |
Molar Mass | 348.48 g/mol |
Structural Features | Thiadiazole & Triazole rings |
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent anticancer properties. This compound has shown promising activity against various cancer cell lines. For instance:
- Cell Lines Tested : HepG2 (liver cancer), A549 (lung cancer)
- IC50 Values : HepG2: 4.37 ± 0.7 µM; A549: 8.03 ± 0.5 µM .
The mechanism of action appears to involve the inhibition of DNA synthesis and interference with cell division processes typical in neoplastic cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. The thiadiazole moiety is particularly noted for its effectiveness against various bacterial and fungal strains:
- Gram-positive Bacteria : Staphylococcus aureus
- Gram-negative Bacteria : Escherichia coli
- Fungal Strains : Aspergillus niger
The minimum inhibitory concentrations (MICs) for these activities often fall below those of standard antibiotics like streptomycin and fluconazole .
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, this compound may exhibit:
- Anti-inflammatory Effects : Potentially through the modulation of inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and microbial metabolism.
- Interaction with DNA : The heteroatoms in the thiadiazole ring can form hydrogen bonds with DNA bases, disrupting replication.
- Synergistic Effects : When combined with other therapeutic agents, it may enhance overall efficacy through synergistic interactions .
Comparative Analysis with Similar Compounds
This compound can be compared to other thiadiazole derivatives:
Compound Name | Biological Activity |
---|---|
N-(5-chlorophenyl)-1,3,4-thiadiazole | Enhanced antibacterial activity |
5-Methyl-N-[1,3,4-thiadiazol-2-y]butanamide | Exhibits anti-inflammatory effects |
This comparison illustrates how structural variations influence biological activity significantly.
Case Studies
A notable case study involved the evaluation of N-(5-mesityl...) against glioblastoma U87 cell lines. Results indicated that this compound exhibited antioxidant activities surpassing ascorbic acid and showed significant anticancer potential . Additionally, its interaction with specific molecular targets was elucidated through molecular docking studies.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6OS2/c1-9-6-10(2)13(11(3)7-9)15-20-21-16(26-15)19-14(24)12(4)25-17-22-18-8-23(17)5/h6-8,12H,1-5H3,(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDXCHKNXIPIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)SC3=NN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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